N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide
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Overview
Description
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide is a synthetic organic compound that features a benzofuran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones with suitable reagents. The benzofuran core can then be functionalized to introduce the benzoyl and methyl groups at the appropriate positions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis or other advanced techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with similar biological activities.
Benzothiophene: A sulfur analog of benzofuran with distinct properties.
Uniqueness
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a cyclohexanecarboxamide moiety makes it a versatile compound for various applications .
Biological Activity
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on recent studies, highlighting mechanisms of action, case studies, and relevant data.
The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells and exhibit antimicrobial properties.
Apoptosis Induction
Research indicates that this compound can activate apoptotic pathways in various cancer cell lines, particularly K562 cells (a human leukemia cell line). The mechanism involves:
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in a time-dependent manner, leading to mitochondrial dysfunction.
- Caspase Activation : It significantly enhances the activity of caspases 3 and 7, which are crucial for the execution phase of apoptosis. For instance, after 48 hours of exposure, a 2.31-fold increase in caspase activity was observed, indicating strong pro-apoptotic effects .
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, suggesting that it could be a candidate for further development as an antimicrobial agent .
3. Research Findings and Case Studies
Study Overview : A recent study evaluated the biological effects of several benzofuran derivatives, including this compound.
Compound | Cell Line | Apoptosis Induction | MIC (µg/mL) |
---|---|---|---|
This compound | K562 | Strong (2.31-fold increase in caspase activity after 48h) | 16 - 64 |
Other Benzofuran Derivative | K562 | Moderate | Not specified |
Case Study : In a controlled laboratory setting, K562 cells were treated with varying concentrations of the compound. Flow cytometry analyses revealed significant changes in phosphatidylserine distribution, a hallmark of early apoptosis. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic applications in leukemia treatment .
4. Conclusion
The compound this compound exhibits promising biological activities characterized by its ability to induce apoptosis in cancer cells and moderate antibacterial effects. Further research is warranted to explore its full therapeutic potential and mechanisms involved.
Properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-15-19-13-12-18(24-23(26)17-10-6-3-7-11-17)14-20(19)27-22(15)21(25)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTQFASSBCJTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.